![molecular formula C6H6ClFN2O3 B14306337 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 114194-87-5](/img/structure/B14306337.png)
1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both fluorine and chlorine atoms in its structure imparts unique chemical properties that make it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Aplicaciones Científicas De Investigación
1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide essential for DNA replication, thereby exerting its cytotoxic effects .
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
1-[(Chloromethoxy)methyl]-2-(trifluoromethyl)benzene: Another compound with a chloromethoxy group and fluorine substitution, used in organic synthesis.
Uniqueness: 1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to its dual halogen substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit thymidylate synthase and disrupt nucleic acid synthesis makes it a promising candidate for further research in medicinal chemistry and drug development.
Propiedades
Número CAS |
114194-87-5 |
|---|---|
Fórmula molecular |
C6H6ClFN2O3 |
Peso molecular |
208.57 g/mol |
Nombre IUPAC |
1-(chloromethoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6ClFN2O3/c7-2-13-3-10-1-4(8)5(11)9-6(10)12/h1H,2-3H2,(H,9,11,12) |
Clave InChI |
XFLCWWGEYDNODG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1COCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


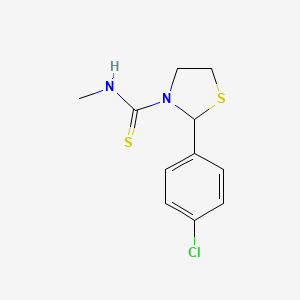
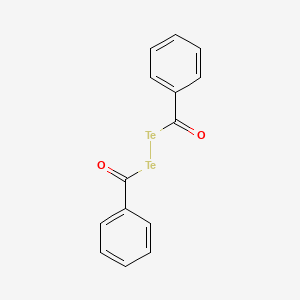
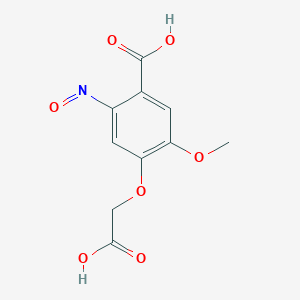
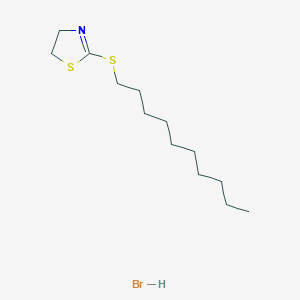
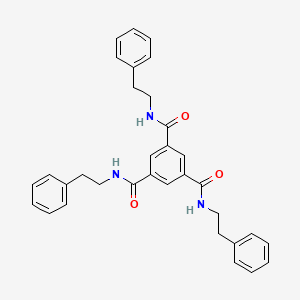
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
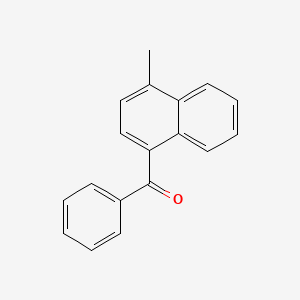
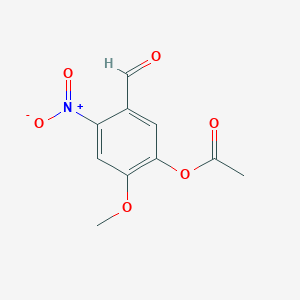
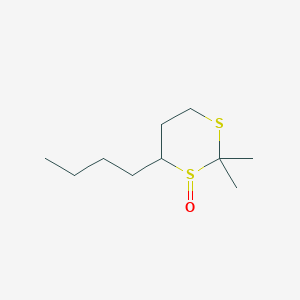
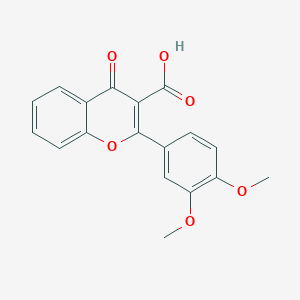
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
